6-Fluoro-N,N-diethyltryptamine
Overview
Description
6-Fluoro-N,N-diethyltryptamine is a synthetic compound belonging to the class of substituted tryptamines. It is structurally related to other tryptamine derivatives such as N,N-diethyltryptamine and 5-fluoro-N,N-diethyltryptamine. This compound acts as a partial agonist at the 5-HT2A receptor, producing physiological effects similar to psychedelic drugs, although it does not induce psychedelic effects even at high doses .
Mechanism of Action
Target of Action
6-Fluoro-N,N-diethyltryptamine, also known as 6-Fluorodiethyltryptamine or 6-Fluoro-DET, is a substituted tryptamine derivative . Its primary target is the 5-HT 2A receptor , a type of serotonin receptor .
Mode of Action
6-Fluoro-DET acts as a partial agonist at the 5-HT 2A receptor
Biochemical Pathways
Its action on the 5-ht 2a receptor suggests it may influence serotonin signaling pathways
Pharmacokinetics
As a tryptamine derivative, it is likely to be absorbed and distributed in the body in a manner similar to other tryptamines .
Result of Action
This has led to its use as an active placebo in early clinical trials of psychedelic drugs .
Action Environment
Like other tryptamines, its effects may be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
6-Fluoro-N,N-diethyltryptamine plays a role in biochemical reactions primarily through its interaction with the 5-HT2A receptor. This receptor is a subtype of the serotonin receptor and is involved in various neurological processes. The compound acts as a partial agonist at this receptor, meaning it can activate the receptor but not to its full potential . This interaction is significant because it can influence the receptor’s role in neurotransmission and other cellular processes.
Cellular Effects
This compound affects various types of cells, particularly those in the nervous system. It influences cell function by modulating cell signaling pathways associated with the 5-HT2A receptor . This modulation can impact gene expression and cellular metabolism, although the exact mechanisms are still under investigation. The compound’s effects on cell signaling pathways are crucial for understanding its potential therapeutic applications and side effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the 5-HT2A receptor. This binding interaction leads to partial activation of the receptor, which in turn can influence downstream signaling pathways . The compound’s ability to act as a partial agonist means it can modulate the receptor’s activity without fully activating it, which can result in unique pharmacological effects compared to full agonists or antagonists.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound has a relatively short-lived inhibitory effect on certain behaviors in animal models . Its stability and degradation in laboratory conditions are important factors to consider when designing experiments and interpreting results. Long-term effects on cellular function are still being studied, but initial findings suggest that the compound does not produce significant long-term changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can produce mild inhibitory effects on certain behaviors, while higher doses may lead to more pronounced effects . Even at high doses, this compound does not appear to produce the psychedelic effects commonly associated with other tryptamines
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as monoamine oxidase . This enzyme is responsible for the breakdown of many neurotransmitters, including serotonin. The compound’s interaction with monoamine oxidase can influence its metabolic flux and the levels of metabolites produced. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through mechanisms that likely involve specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. The transport and distribution of the compound are important for understanding its pharmacodynamics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors can affect the compound’s activity and function within cells. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential effects on cellular processes.
Preparation Methods
The synthesis of 6-Fluoro-N,N-diethyltryptamine typically involves the introduction of a fluoro group into the indole ring of N,N-diethyltryptamine. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the commercially available indole derivative.
Fluorination: The indole derivative undergoes fluorination using a fluorinating agent such as Selectfluor.
Alkylation: The fluorinated indole is then alkylated with diethylamine to form this compound.
Chemical Reactions Analysis
6-Fluoro-N,N-diethyltryptamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tryptamine derivatives.
Substitution: The fluoro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted indole derivatives.
Scientific Research Applications
6-Fluoro-N,N-diethyltryptamine has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of tryptamine derivatives.
Biology: The compound is studied for its interactions with serotonin receptors, particularly the 5-HT2A receptor, to understand the structure-activity relationships of tryptamines.
Medicine: Although it does not produce psychedelic effects, it has been used as an active placebo in clinical trials of psychedelic drugs.
Industry: Its applications in the industry are limited, but it is used in forensic toxicology and drug testing
Comparison with Similar Compounds
6-Fluoro-N,N-diethyltryptamine is unique among tryptamine derivatives due to its lack of psychedelic effects despite its structural similarity to other compounds. Similar compounds include:
N,N-diethyltryptamine: A tryptamine derivative with psychedelic effects.
5-Fluoro-N,N-diethyltryptamine: Another fluoro-substituted tryptamine with different receptor binding properties.
N,N-dimethyltryptamine: A well-known psychedelic compound with strong hallucinogenic effects
Properties
IUPAC Name |
N,N-diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2/c1-3-17(4-2)8-7-11-10-16-14-9-12(15)5-6-13(11)14/h5-6,9-10,16H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWUTEXLVPDNEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CNC2=C1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345652 | |
Record name | N,N-Diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2836-69-3 | |
Record name | 6-Fluoro-N,N-diethyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-FLUORO-N,N-DIETHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZD2XR6YPV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-FDET differ from other hallucinogens in its observed effects?
A1: While 6-FDET induces autonomic symptoms and mood changes typical of hallucinogens, it doesn't seem to cause the same perceptual and thinking disturbances. [] This unique characteristic makes it potentially useful as an active placebo in clinical research, allowing researchers to differentiate between drug-specific effects and those related to the experience of taking a psychoactive substance.
Q2: What behavioral effects were observed in rats administered 6-FDET?
A2: Research indicates that 6-FDET has a rapid and short-lived inhibitory effect on drinking behavior and water-motivated tasks in rats. [] This suggests that 6-FDET might influence reward pathways or motivation-related brain regions. Interestingly, the study found no evidence of 6-FDET impacting the acquisition of conditioned suppression, a form of learning. [] This implies that the drug's effects might be specific to certain behavioral domains.
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